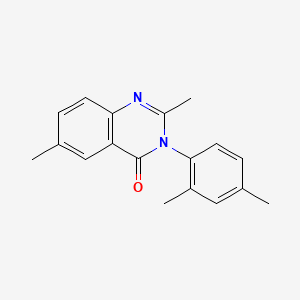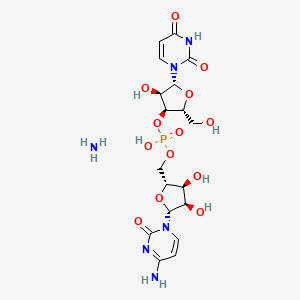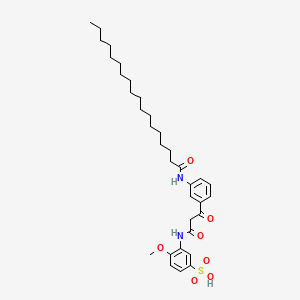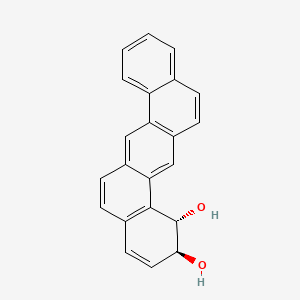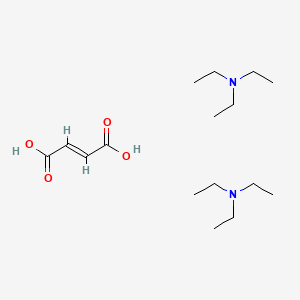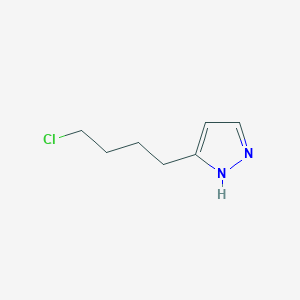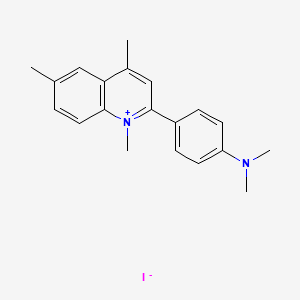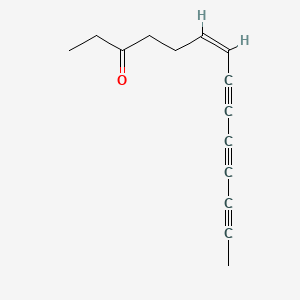
6-Tetradecene-8,10,12-triyn-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Tetradecene-8,10,12-triyn-3-one is an organic compound with the molecular formula C₁₄H₁₄O. It is characterized by a unique structure that includes multiple bonds, specifically two double bonds and three triple bonds, along with a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tetradecene-8,10,12-triyn-3-one typically involves the use of alkyne and alkene precursors. One common method is the coupling of a tetradecene derivative with a triynone precursor under controlled conditions. The reaction often requires the presence of a catalyst, such as palladium or copper, to facilitate the formation of the multiple bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反应分析
Types of Reactions
6-Tetradecene-8,10,12-triyn-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the multiple bonds into single bonds, resulting in saturated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons.
科学研究应用
6-Tetradecene-8,10,12-triyn-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a subject of study for its potential biological activities and interactions.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its reactive multiple bonds.
作用机制
The mechanism of action of 6-Tetradecene-8,10,12-triyn-3-one involves its interaction with molecular targets through its multiple bonds. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or materials. The specific pathways involved depend on the context of its application, such as enzyme inhibition in biological systems or cross-linking in polymer chemistry.
相似化合物的比较
Similar Compounds
6-Tetradecene-8,10,12-triyne-3-one: A closely related compound with similar multiple bonds but different functional groups.
Tetradec-6-ene-8,10,12-triyne-3-one: Another similar compound with variations in the position of the multiple bonds.
Uniqueness
6-Tetradecene-8,10,12-triyn-3-one is unique due to its specific combination of double and triple bonds along with a ketone group
属性
CAS 编号 |
2739-59-5 |
|---|---|
分子式 |
C14H14O |
分子量 |
198.26 g/mol |
IUPAC 名称 |
(Z)-tetradec-6-en-8,10,12-triyn-3-one |
InChI |
InChI=1S/C14H14O/c1-3-5-6-7-8-9-10-11-12-13-14(15)4-2/h10-11H,4,12-13H2,1-2H3/b11-10- |
InChI 键 |
FPCUXOLBEQHUKP-KHPPLWFESA-N |
手性 SMILES |
CCC(=O)CC/C=C\C#CC#CC#CC |
规范 SMILES |
CCC(=O)CCC=CC#CC#CC#CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


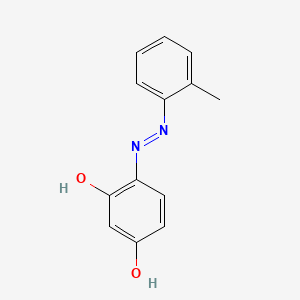
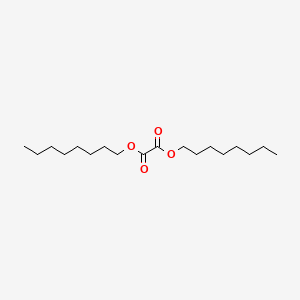

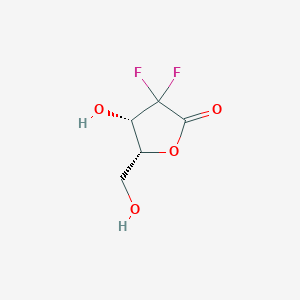
![3-[[2-[[4-[(4-chlorophenyl)methyl]piperidin-1-yl]methyl]-3-hydroxybutanoyl]amino]-N-methylbenzamide](/img/structure/B13744788.png)
